molecular formula C17H18O2 B1360499 4'-Methoxy-3-(2-methylphenyl)propiophenone CAS No. 898789-19-0

4'-Methoxy-3-(2-methylphenyl)propiophenone

Cat. No.: B1360499
CAS No.: 898789-19-0
M. Wt: 254.32 g/mol
InChI Key: GRMSIAOXMCYUIV-UHFFFAOYSA-N
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Description

4’-Methoxy-3-(2-methylphenyl)propiophenone is an organic compound characterized by a propiophenone structure with a methoxy group at the para position and a methyl group at the ortho position of the phenyl ring

Scientific Research Applications

4’-Methoxy-3-(2-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Safety and Hazards

As a safety precaution, it is advised to avoid breathing its dust/fume/gas/mist/vapors/spray. Protective gloves, clothing, and eye/face protection should be worn when handling this compound. It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (anisole) and an acyl chloride (3-(2-methylphenyl)propiophenone) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 4’-Methoxy-3-(2-methylphenyl)propiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under appropriate conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Secondary alcohols

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: Similar structure but lacks the methoxy group.

    Propiophenone: The parent compound without any substituents on the phenyl ring.

    4’-Methoxypropiophenone: Similar structure but lacks the methyl group.

Uniqueness

4’-Methoxy-3-(2-methylphenyl)propiophenone is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. These substituents enhance its versatility in synthetic applications and its potential as a research tool.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-5-3-4-6-14(13)9-12-17(18)15-7-10-16(19-2)11-8-15/h3-8,10-11H,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMSIAOXMCYUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644007
Record name 1-(4-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-19-0
Record name 1-(4-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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